7-O-succinyl macrolactin A is a derivative of macrolactin A, a polyene macrolide antibiotic produced by certain strains of Bacillus species. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and ophthalmology, due to its biological activities against various pathogens and its ability to modulate inflammatory processes.
7-O-succinyl macrolactin A is primarily isolated from Bacillus polyfermenticus and Bacillus subtilis, which are known for their production of bioactive secondary metabolites. The compound is synthesized through polyketide biosynthesis pathways involving modular polyketide synthases that facilitate the formation of complex structures through a series of enzymatic reactions .
This compound falls under the category of macrolides, which are characterized by their large lactone rings. Specifically, 7-O-succinyl macrolactin A is classified as a polyketide, a class of natural products derived from the polymerization of acetyl and propionyl units. Its structural modifications, such as the succinyl group at the 7-O position, contribute to its unique pharmacological properties .
The synthesis of 7-O-succinyl macrolactin A can be achieved through both natural extraction from microbial sources and synthetic methodologies.
The synthesis typically involves:
The molecular structure of 7-O-succinyl macrolactin A features a 24-membered lactone ring, characteristic of macrolides, with a succinyl moiety attached at the 7-O position.
7-O-succinyl macrolactin A undergoes several chemical reactions that are significant for its biological activity:
The mechanism by which 7-O-succinyl macrolactin A exerts its effects involves several biochemical pathways:
Research indicates that this compound can significantly reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Relevant analyses often include:
7-O-succinyl macrolactin A has several promising applications in scientific research and medicine:
7-O-Succinyl macrolactin A (SMA) was first isolated in 2000 from Bacillus polyfermenticus KJS-2, a bacterial strain derived from Korean soybean paste (doenjang) [8]. This discovery marked a significant advancement in the macrolactin family, initially pioneered by Gustafson et al. in 1989 with the characterization of macrolactin A from a marine Bacillus species [1]. SMA is biosynthesized through enzymatic succinylation of macrolactin A, a tailoring step that enhances its bioactivity [1] [3]. Beyond terrestrial sources, SMA-producing strains have been identified in marine environments, including Bacillus sp. Sc026 isolated from the South China Sea, highlighting the ecological diversity of its natural producers [1] [9]. The compound is synthesized via a type I polyketide synthase (PKS) pathway, with succinate incorporation occurring as a post-PKS modification [1].
Table 1: Natural Sources of 7-O-Succinyl Macrolactin A
Source Organism | Habitat | Year Identified |
---|---|---|
Bacillus polyfermenticus KJS-2 | Terrestrial (Korean soybean paste) | 2000 |
Bacillus sp. Sc026 | Marine (South China Sea) | 2000 |
Bacillus subtilis group | Diverse environments | 2024 |
SMA belongs to the macrolactin family, characterized by a 24-membered macrolactone ring. Its core structure (C₂₈H₃₈O₈) features a linear tetraene segment, a conjugated diene, and a terminal diene moiety [2] [3]. The defining modification is a succinyl ester group (-OCOCH₂CH₂COOH) attached to the C-7 hydroxyl position of macrolactin A, significantly altering its physicochemical properties [1] [8]. This acylation increases molecular weight by 100 Da compared to macrolactin A (402 Da vs. 502 Da) and enhances water solubility due to the introduction of a carboxylic acid group [3] [5]. SMA is structurally distinguished from other derivatives like 7-O-malonyl macrolactin A (MMA) by its longer acyl chain and flexible spacer between the ester and carboxylate [3]. NMR and LC-MS analyses confirm the succinyl group’s position through characteristic chemical shifts (δ 2.65 ppm, -CH₂-) and mass fragments (m/z 503.3 [M+H]⁺) [3] [7].
Table 2: Structural Comparison of SMA with Key Macrolactins
Compound | Molecular Formula | Molecular Weight (Da) | Key Modifications |
---|---|---|---|
Macrolactin A (MA) | C₂₄H₃₂O₆ | 402 | Unmodified hydroxyl at C-7 |
7-O-Succinyl MA (SMA) | C₂₈H₃₈O₈ | 502 | Succinyl ester at C-7 |
7-O-Malonyl MA (MMA) | C₂₇H₃₆O₈ | 488 | Malonyl ester at C-7 |
7-O-Glucosyl MA | C₃₀H₄₂O₁₁ | 578 | Glucose at C-7 |
Antimicrobial ActivitySMA exhibits potent activity against multidrug-resistant pathogens, with MIC values of <0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1–2 µg/mL against vancomycin-resistant enterococci (VRE), outperforming macrolactin A and matching teicoplanin [8]. Its mechanism involves:
Table 3: Antimicrobial Activity of SMA Against Resistant Pathogens
Pathogen | MIC (µg/mL) | Reference Comparator (MIC) |
---|---|---|
Methicillin-resistant S. aureus (MRSA) | <0.25 | Macrolactin A (2 µg/mL) |
Vancomycin-resistant enterococci (VRE) | 1–2 | Teicoplanin (1–4 µg/mL) |
Burkholderia cepacia (SCV) | 8–16 | Gentamicin (>32 µg/mL) |
Anticancer ActivitySMA’s antitumor properties stem from dual inhibition of oncogenic pathways:
Table 4: Anticancer Mechanisms of SMA in Experimental Models
Mechanism | Key Effects | Experimental Model |
---|---|---|
Tankyrase Inhibition | ↑ Axin levels; ↓ nuclear β-catenin | HT29 colon cancer xenografts |
PI3K/Akt Suppression | ↓ p-GSK3β(S9); ↑ p-β-catenin(S33/37/T41) | CT26 syngeneic model |
Anti-Metastasis | ↓ Migration/Invasion of U87MG cells | Glioblastoma model |
SMA represents a structurally unique macrolactin with therapeutic potential against antibiotic-resistant infections and Wnt/β-catenin-driven cancers. Its multifaceted mechanisms underscore its significance in drug discovery pipelines [1] [6].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7